3-bromo-1,2-thiazole-4-carboxylic acid
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Overview
Description
3-Bromo-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-thiazole-4-carboxylic acid typically involves the bromination of 1,2-thiazole-4-carboxylic acid. One common method includes the reaction of 1,2-thiazole-4-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other organic molecules to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Often use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 3-amino-1,2-thiazole-4-carboxylic acid or 3-thio-1,2-thiazole-4-carboxylic acid.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Amides, esters, or other derivatives formed through coupling reactions.
Scientific Research Applications
3-Bromo-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-1,2-thiazole-4-carboxylic acid is largely dependent on its interactions with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylic Acid: Similar structure but with an amino group instead of a bromine atom.
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: Contains a thiadiazole ring instead of a thiazole ring.
2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid: Features a benzylamino group and a different substitution pattern
Uniqueness: 3-Bromo-1,2-thiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1309469-83-7 |
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Molecular Formula |
C4H2BrNO2S |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
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